Cas no 203506-39-2 (4-Bromo-2,8-dimethylquinoline)
4-Bromo-2,8-dimethylquinoline Chemical and Physical Properties
Names and Identifiers
-
- Quinoline,4-bromo-2,8-dimethyl-
- 4-Bromo-2,8-dimethylquinoline
- MFCD00272434
- DTXSID50590587
- 203506-39-2
- BS-21882
- Quinoline, 4-bromo-2,8-dimethyl-
- SB69023
- A879697
- AKOS005257548
- FT-0705165
- SCHEMBL7219924
- DB-066157
-
- MDL: MFCD00272434
- Inchi: 1S/C11H10BrN/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h3-6H,1-2H3
- InChI Key: KWILRJMGQJUZIQ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)N=C2C(C)=CC=CC2=1
Computed Properties
- Exact Mass: 235.00000
- Monoisotopic Mass: 234.99966g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89000
- LogP: 3.61410
4-Bromo-2,8-dimethylquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromo-2,8-dimethylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM145740-10g |
4-Bromo-2,8-dimethylquinoline |
203506-39-2 | 95% | 10g |
$335 | 2021-08-05 | |
| Chemenu | CM145740-25g |
4-Bromo-2,8-dimethylquinoline |
203506-39-2 | 95% | 25g |
$604 | 2021-08-05 | |
| abcr | AB272671-1 g |
4-Bromo-2,8-dimethylquinoline; 98% |
203506-39-2 | 1g |
€231.60 | 2022-06-11 | ||
| abcr | AB272671-5 g |
4-Bromo-2,8-dimethylquinoline; 98% |
203506-39-2 | 5g |
€610.80 | 2022-06-11 | ||
| abcr | AB272671-10 g |
4-Bromo-2,8-dimethylquinoline; 98% |
203506-39-2 | 10g |
€990.00 | 2022-06-11 | ||
| Chemenu | CM145740-5g |
4-Bromo-2,8-dimethylquinoline |
203506-39-2 | 95% | 5g |
$345 | 2023-02-17 | |
| Fluorochem | 215805-1g |
4-Bromo-2,8-dimethylquinoline |
203506-39-2 | 95% | 1g |
£100.00 | 2022-03-01 | |
| Fluorochem | 215805-5g |
4-Bromo-2,8-dimethylquinoline |
203506-39-2 | 95% | 5g |
£300.00 | 2022-03-01 | |
| Fluorochem | 215805-25g |
4-Bromo-2,8-dimethylquinoline |
203506-39-2 | 95% | 25g |
£850.00 | 2022-03-01 | |
| eNovation Chemicals LLC | D522720-1g |
4-BroMo-2,8-diMethylquinoline |
203506-39-2 | 97% | 1g |
$465 | 2024-05-24 |
4-Bromo-2,8-dimethylquinoline Suppliers
4-Bromo-2,8-dimethylquinoline Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 4-Bromo-2,8-dimethylquinoline
Introduction to 4-Bromo-2,8-dimethylquinoline (CAS No. 203506-39-2)
4-Bromo-2,8-dimethylquinoline (CAS No. 203506-39-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a bromine atom and two methyl groups attached to a quinoline ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.
The quinoline scaffold is a well-known heterocyclic aromatic compound with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of bromine and methyl groups to the quinoline ring can significantly alter its reactivity and bioavailability, thereby enhancing its potential therapeutic effects. Recent studies have explored the role of 4-Bromo-2,8-dimethylquinoline in drug discovery and development, highlighting its potential as a lead compound for novel pharmaceuticals.
In the context of medicinal chemistry, 4-Bromo-2,8-dimethylquinoline has been investigated for its ability to modulate various biological targets. One notable area of research is its interaction with enzymes involved in cancer metabolism. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 4-Bromo-2,8-dimethylquinoline exhibits potent inhibitory activity against certain kinases, which are key enzymes in signal transduction pathways associated with cancer progression. This finding suggests that the compound could be further optimized to develop more effective anticancer agents.
Beyond its potential as an anticancer agent, 4-Bromo-2,8-dimethylquinoline has also shown promise in the treatment of infectious diseases. Research conducted at the University of California, Los Angeles (UCLA) revealed that the compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity makes it a potential candidate for developing new antibiotics to combat multidrug-resistant pathogens, a growing concern in global health.
The synthesis of 4-Bromo-2,8-dimethylquinoline involves several well-established chemical reactions. One common approach is the bromination of 2,8-dimethylquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions can be fine-tuned to achieve high yields and purity, making the compound readily accessible for further studies and applications. Additionally, the synthetic route can be modified to introduce other functional groups or substitutions on the quinoline ring, thereby expanding its chemical diversity and biological profile.
In terms of pharmacokinetics and pharmacodynamics, 4-Bromo-2,8-dimethylquinoline has been evaluated for its absorption, distribution, metabolism, excretion (ADME) properties. Preclinical studies have shown that the compound exhibits favorable pharmacokinetic parameters, including good oral bioavailability and low toxicity. These characteristics are crucial for its development as a therapeutic agent and suggest that it could be administered orally or intravenously without significant adverse effects.
The safety profile of 4-Bromo-2,8-dimethylquinoline has also been assessed through various in vitro and in vivo assays. Toxicity studies have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant cytotoxicity or genotoxicity. These findings support its potential use in clinical settings and pave the way for further preclinical and clinical evaluations.
In conclusion, 4-Bromo-2,8-dimethylquinoline (CAS No. 203506-39-2) is a promising organic compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its therapeutic potential. As advancements in medicinal chemistry and pharmaceutical sciences progress, it is likely that 4-Bromo-2,8-dimethylquinoline will play an increasingly important role in addressing unmet medical needs.
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